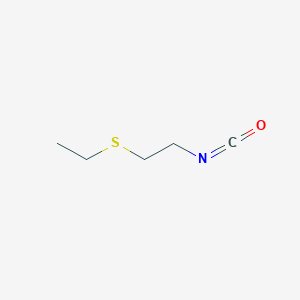
1-(Ethylthio)-2-isocyanatoethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylthio)-2-isocyanatoethane is an organic compound characterized by the presence of an ethylthio group and an isocyanate group attached to an ethane backbone
Méthodes De Préparation
The synthesis of 1-(Ethylthio)-2-isocyanatoethane typically involves the reaction of ethylthiol with an appropriate isocyanate precursor. One common method is the reaction of ethylthiol with phosgene to form ethylthiocarbamoyl chloride, which is then treated with a base to yield this compound. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
1-(Ethylthio)-2-isocyanatoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the isocyanate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions with amines to form ureas or with alcohols to form carbamates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, ureas, and carbamates.
Applications De Recherche Scientifique
1-(Ethylthio)-2-isocyanatoethane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of polymers and materials with specific properties, such as increased thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(Ethylthio)-2-isocyanatoethane involves its reactivity with nucleophiles, which can lead to the formation of various products depending on the nature of the nucleophile. The isocyanate group is highly reactive and can form stable bonds with amines, alcohols, and other nucleophiles. This reactivity is exploited in the synthesis of ureas, carbamates, and other derivatives. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Ethylthio)-2-isocyanatoethane can be compared with other similar compounds, such as:
1-(Methylthio)-2-isocyanatoethane: Similar structure but with a methylthio group instead of an ethylthio group.
1-(Ethylthio)-2-isocyanatopropane: Similar structure but with a propane backbone instead of ethane.
1-(Ethylthio)-2-isocyanatobutane: Similar structure but with a butane backbone instead of ethane.
Propriétés
Numéro CAS |
37441-17-1 |
|---|---|
Formule moléculaire |
C5H9NOS |
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
1-ethylsulfanyl-2-isocyanatoethane |
InChI |
InChI=1S/C5H9NOS/c1-2-8-4-3-6-5-7/h2-4H2,1H3 |
Clé InChI |
TZYSXQJRSKIZCO-UHFFFAOYSA-N |
SMILES canonique |
CCSCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


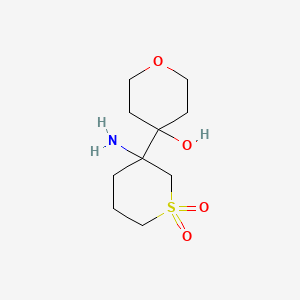
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)

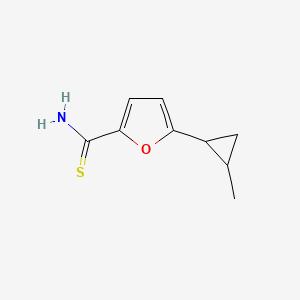
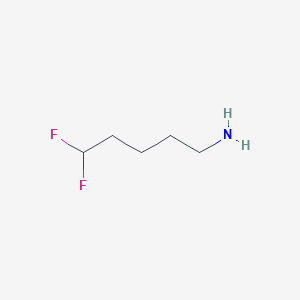
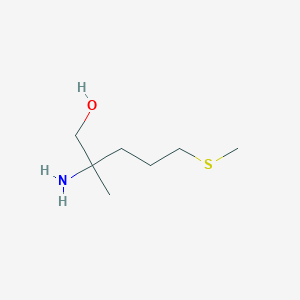
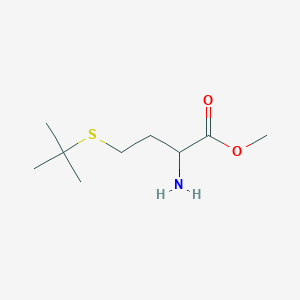
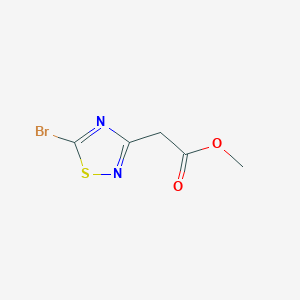
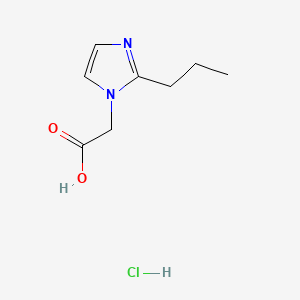

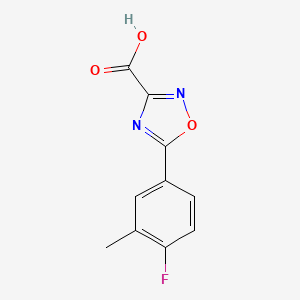
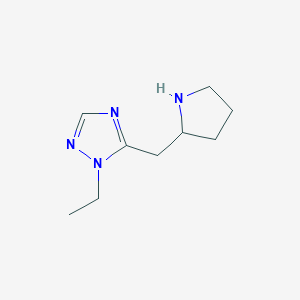
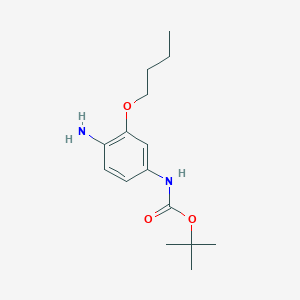
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
